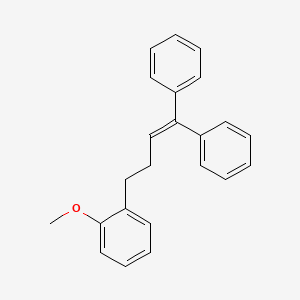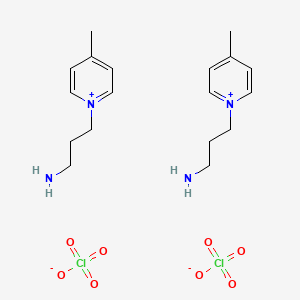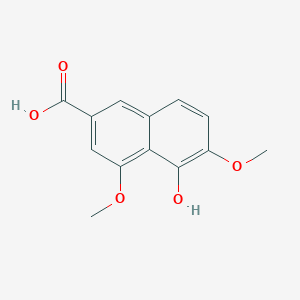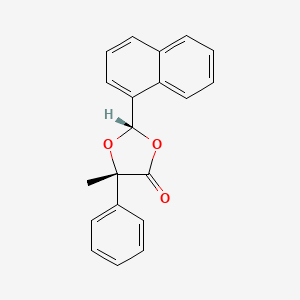![molecular formula C14H8ClN5S B12600882 2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline CAS No. 646510-49-8](/img/structure/B12600882.png)
2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline is a heterocyclic compound that combines the structural features of purine and quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline typically involves the reaction of 2-chloro-7H-purine with a quinoline derivative under specific conditions. The reaction may require a catalyst and an inert atmosphere to proceed efficiently. Detailed synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic substitution: This involves the reaction of 2-chloro-7H-purine with a thiol-containing quinoline derivative.
Cyclization reactions: These may be employed to form the quinoline ring system from appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This may reduce the quinoline ring or the purine moiety.
Substitution: Both the purine and quinoline rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving purine and quinoline derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-7H-purin-6-yl derivatives: These compounds share the purine moiety and may have similar biological activities.
Quinoline derivatives: These compounds share the quinoline ring and may have similar chemical reactivity.
Uniqueness
2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline is unique due to its combination of purine and quinoline structures, which may confer distinct biological and chemical properties not found in other compounds.
Propriétés
Numéro CAS |
646510-49-8 |
|---|---|
Formule moléculaire |
C14H8ClN5S |
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline |
InChI |
InChI=1S/C14H8ClN5S/c15-14-19-12-11(16-7-17-12)13(20-14)21-10-6-5-8-3-1-2-4-9(8)18-10/h1-7H,(H,16,17,19,20) |
Clé InChI |
VRHITTUMABAKOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)SC3=NC(=NC4=C3NC=N4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one](/img/structure/B12600799.png)
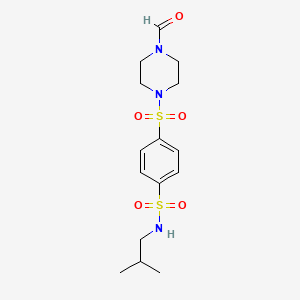
![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12600805.png)
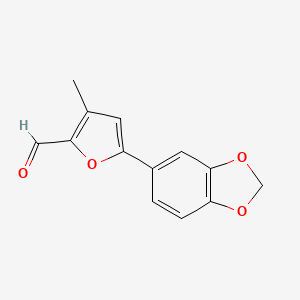
![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine](/img/structure/B12600819.png)
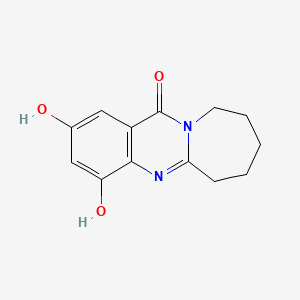

![5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12600836.png)
![2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12600844.png)

